2-Vinyl-4-hydroxymethyldeuteroporphyrin
Overview
Description
2-Vinyl-4-hydroxymethyldeuteroporphyrin is a porphyrin derivative with the molecular formula C33H34N4O5. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play a crucial role in biological processes such as oxygen transport and photosynthesis . This particular compound is characterized by the presence of a vinyl group and a hydroxymethyl group attached to the porphyrin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Vinyl-4-hydroxymethyldeuteroporphyrin typically involves the modification of deuteroporphyrin IXThis can be achieved through a series of organic reactions, including alkylation and hydroxylation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above but optimized for higher yields and purity. The process often includes purification steps such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Vinyl-4-hydroxymethyldeuteroporphyrin undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Various alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Vinyl-4-hydroxymethyldeuteroporphyrin has several scientific research applications:
Chemistry: Used as a model compound to study the properties and reactions of porphyrins.
Biology: Investigated for its role in heme biosynthesis and its potential effects on cellular processes.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Vinyl-4-hydroxymethyldeuteroporphyrin involves its interaction with molecular targets such as enzymes involved in heme biosynthesis. The compound can modulate the activity of these enzymes, affecting the overall pathway and leading to changes in cellular metabolism. Additionally, its ability to generate reactive oxygen species upon light activation makes it a potential candidate for photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
Protoporphyrin IX: Another porphyrin derivative with similar structural features but lacking the vinyl and hydroxymethyl groups.
Uroporphyrin: Contains carboxyl groups instead of vinyl and hydroxymethyl groups.
Coproporphyrin: Similar to uroporphyrin but with fewer carboxyl groups.
Uniqueness
2-Vinyl-4-hydroxymethyldeuteroporphyrin is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the vinyl group allows for unique oxidation and reduction reactions, while the hydroxymethyl group provides additional sites for chemical modification .
Properties
IUPAC Name |
3-[18-(2-carboxyethyl)-7-ethenyl-12-(hydroxymethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O5/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26/h6,11-14,34,36,38H,1,7-10,15H2,2-5H3,(H,39,40)(H,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUWHRCZJQHFNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4C)CO)C(=C3CCC(=O)O)C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123010 | |
Record name | 7-Ethenyl-12-(hydroxymethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119431-30-0 | |
Record name | 2-Vinyl-4-hydroxymethyldeuteroporphyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119431300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Ethenyl-12-(hydroxymethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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